molecular formula C18H22N2O4S2 B3521254 N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE

N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE

Cat. No.: B3521254
M. Wt: 394.5 g/mol
InChI Key: ZDBQAWGFWGYPAA-UHFFFAOYSA-N
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Description

N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with cyclohexylamine, followed by further reactions to introduce the second benzenesulfonamide group. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing its normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

N-(4-BENZENESULFONAMIDOCYCLOHEXYL)BENZENESULFONAMIDE can be compared with other benzenesulfonamide derivatives, such as:

    N-(4-Benzenesulfonamidophenyl)benzenesulfonamide: Similar structure but different biological activity.

    N-(4-Benzenesulfonamidomethyl)benzenesulfonamide: Different substitution pattern leading to varied chemical properties.

    N-(4-Benzenesulfonamidoethyl)benzenesulfonamide: Another derivative with distinct applications in medicinal chemistry.

These comparisons highlight the uniqueness of this compound in terms of its specific enzyme inhibition and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(benzenesulfonamido)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c21-25(22,17-7-3-1-4-8-17)19-15-11-13-16(14-12-15)20-26(23,24)18-9-5-2-6-10-18/h1-10,15-16,19-20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBQAWGFWGYPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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